
1H,1H-Heptafluorobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H-Heptafluorobutoxybenzene is a fluorinated organic compound characterized by the presence of a heptafluorobutoxy group attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H-Heptafluorobutoxybenzene can be synthesized through a multi-step process involving the introduction of the heptafluorobutoxy group to the benzene ring. One common method involves the reaction of heptafluorobutyl alcohol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Heptafluorobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1H,1H-Heptafluorobutoxybenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 1H,1H-Heptafluorobutoxybenzene involves its interaction with molecular targets through various pathways. The fluorinated nature of the compound imparts unique properties, such as increased lipophilicity and resistance to enzymatic degradation. These properties enable the compound to interact with hydrophobic regions of proteins and membranes, potentially affecting their function and stability.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorooctylbenzene: Similar in structure but with a longer perfluorinated chain.
1H,1H,2H,2H-Perfluorodecylbenzene: Another similar compound with an even longer perfluorinated chain.
Uniqueness: 1H,1H-Heptafluorobutoxybenzene is unique due to its specific chain length and the balance it provides between hydrophobicity and chemical reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required.
Properties
Molecular Formula |
C10H7F7O |
|---|---|
Molecular Weight |
276.15 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutoxybenzene |
InChI |
InChI=1S/C10H7F7O/c11-8(12,9(13,14)10(15,16)17)6-18-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
KSVPNWKSLCEEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
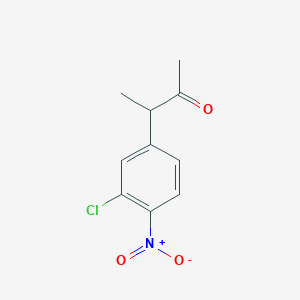
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
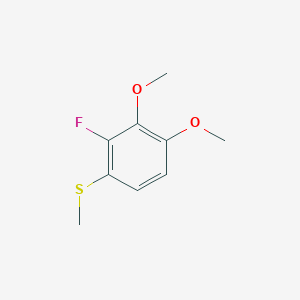
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)
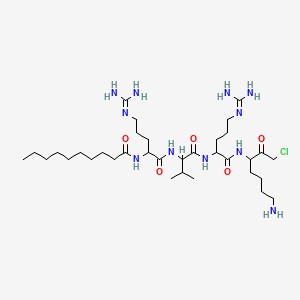

![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)
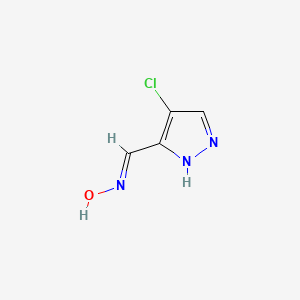
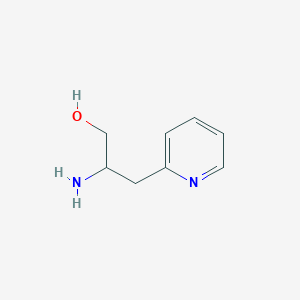
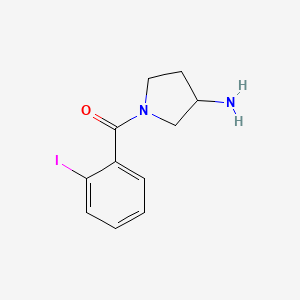
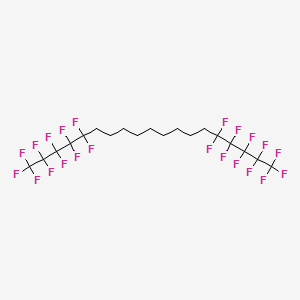
![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)
